Cas no 2248201-04-7 ((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

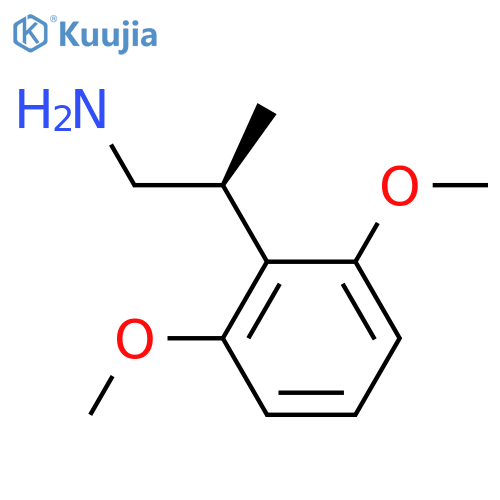

2248201-04-7 structure

商品名:(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine

(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-6507257

- 2248201-04-7

- (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine

-

- インチ: 1S/C11H17NO2/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m1/s1

- InChIKey: ZNUVRZNROAIMTL-MRVPVSSYSA-N

- ほほえんだ: O(C)C1C=CC=C(C=1[C@H](C)CN)OC

計算された属性

- せいみつぶんしりょう: 195.125928785g/mol

- どういたいしつりょう: 195.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6507257-0.05g |

(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |

2248201-04-7 | 95.0% | 0.05g |

$827.0 | 2025-03-14 | |

| Enamine | EN300-6507257-0.25g |

(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |

2248201-04-7 | 95.0% | 0.25g |

$906.0 | 2025-03-14 | |

| Enamine | EN300-6507257-0.1g |

(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |

2248201-04-7 | 95.0% | 0.1g |

$867.0 | 2025-03-14 | |

| Enamine | EN300-6507257-0.5g |

(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |

2248201-04-7 | 95.0% | 0.5g |

$946.0 | 2025-03-14 | |

| Enamine | EN300-6507257-2.5g |

(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |

2248201-04-7 | 95.0% | 2.5g |

$1931.0 | 2025-03-14 | |

| Enamine | EN300-6507257-1.0g |

(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |

2248201-04-7 | 95.0% | 1.0g |

$986.0 | 2025-03-14 | |

| Enamine | EN300-6507257-5.0g |

(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |

2248201-04-7 | 95.0% | 5.0g |

$2858.0 | 2025-03-14 | |

| Enamine | EN300-6507257-10.0g |

(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |

2248201-04-7 | 95.0% | 10.0g |

$4236.0 | 2025-03-14 |

(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine 関連文献

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

2248201-04-7 ((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine) 関連製品

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量